

Spectroscopic Analysis of 2-Chloro-5-(trifluoromethyl)pyridine: A Technical Guide

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Compound of Interest

Compound Name: 2-Chloro-5-(trifluoromethyl)pyridine

Cat. No.: B1661970

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Introduction: **2-Chloro-5-(trifluoromethyl)pyridine** is a key fluorinated building block in the synthesis of various agrochemicals and pharmaceuticals. Its structural and electronic properties, dictated by the presence of a chlorine atom, a trifluoromethyl group, and the pyridine ring, make it a versatile intermediate. A thorough understanding of its spectroscopic characteristics is paramount for researchers in synthesis, process development, and quality control. This guide provides an in-depth look at the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **2-Chloro-5-(trifluoromethyl)pyridine**, complete with detailed experimental protocols and data interpretation.

Data Presentation

The empirical formula for **2-Chloro-5-(trifluoromethyl)pyridine** is $C_6H_3ClF_3N$, with a molecular weight of 181.54 g/mol ^[1] The following tables summarize the key spectral data obtained from 1H NMR, ^{13}C NMR, IR, and Mass Spectrometry.

Table 1: 1H NMR Spectral Data

- Solvent: $CDCl_3$
- Frequency: 400 MHz

Chemical Shift (δ) ppm	Multiplicity	Assignment
8.689	s (broad)	H-6
7.904	d	H-4
7.497	d	H-3

Data sourced from ChemicalBook.[2]

Table 2: ^{13}C NMR Spectral Data

While ^{13}C NMR spectra for **2-Chloro-5-(trifluoromethyl)pyridine** are referenced in databases such as PubChem, a detailed list of assigned chemical shifts is not readily available in public literature.[3] However, based on established chemical shift ranges for substituted pyridines and the electronic effects of the substituents, the following are the expected δ (ppm) regions for each carbon atom.

Predicted Chemical Shift (δ) ppm	Assignment	Notes
~152	C-2	Carbon bearing chlorine; expected to be deshielded.
~148 (q)	C-6	Deshielded due to adjacent nitrogen.
~136 (q)	C-4	
~125 (q)	C-5	Carbon bearing the $-\text{CF}_3$ group; will appear as a quartet due to C-F coupling.
~122	C-3	
~122 (q)	$-\text{CF}_3$	Quartet with a large coupling constant ($J_{\text{C-F}}$).

Table 3: IR Absorption Data

Infrared spectra have been recorded for this compound.[3] Specific peak assignments from experimental data are not publicly detailed. The table below lists the expected characteristic absorption bands based on the functional groups present in the molecule.

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group
3100-3000	C-H Stretch	Aromatic C-H
1600-1550	C=N Stretch	Pyridine ring
1500-1400	C=C Stretch	Aromatic ring
1350-1100	C-F Stretch	Trifluoromethyl group (strong)
850-550	C-Cl Stretch	Aryl-Chloride

Table 4: Mass Spectrometry Data

- Ionization Method: Electron Impact (EI) at 75 eV

m/z	Relative Intensity (%)	Proposed Fragment
183	32.2	[M+2] ⁺ (presence of ³⁷ Cl isotope)
181	100.0	[M] ⁺ (Molecular Ion, base peak)
146	95.6	[M-Cl] ⁺
126	32.6	[M-Cl-HF] ⁺ or [C ₅ H ₃ F ₂ N] ⁺
75	14.5	[C ₄ H ₃ N] ⁺ or similar fragment
69	15.9	[CF ₃] ⁺

Data sourced from ChemicalBook.[2]

Experimental Protocols

The following sections detail the methodologies for acquiring the spectral data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **Sample Preparation:** Approximately 40 mg of **2-Chloro-5-(trifluoromethyl)pyridine** was dissolved in 0.5 mL of deuterated chloroform (CDCl_3) containing tetramethylsilane (TMS) as an internal standard.^[2] The solution was transferred to a 5 mm NMR tube.
- **Instrumentation:** ^1H and ^{13}C NMR spectra were acquired on a 400 MHz spectrometer.
- **^1H NMR Acquisition:** The spectrometer was used to acquire the proton spectrum. Standard acquisition parameters were used, including a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts were referenced to the TMS signal at 0.00 ppm.
- **^{13}C NMR Acquisition:** A proton-decoupled ^{13}C NMR spectrum was obtained. The chemical shifts were referenced to the solvent peak of CDCl_3 at 77.16 ppm. A sufficient relaxation delay was used to ensure the observation of quaternary carbons.

Infrared (IR) Spectroscopy

- **Sample Preparation (KBr Disc Method):** A small amount of **2-Chloro-5-(trifluoromethyl)pyridine** (1-2 mg) was finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar. The mixture was then compressed in a die under high pressure to form a transparent or translucent pellet.
- **Instrumentation:** The KBr pellet was placed in the sample holder of a Fourier Transform Infrared (FTIR) spectrometer.
- **Data Acquisition:** The spectrum was recorded over the range of 4000-400 cm^{-1} . A background spectrum of the empty sample holder (or a pure KBr pellet) was recorded and automatically subtracted from the sample spectrum to eliminate interference from atmospheric CO_2 and H_2O .

Mass Spectrometry (MS)

- **Sample Introduction:** The sample was introduced into the mass spectrometer, typically via a gas chromatograph (GC-MS) for separation and purification before ionization, or via a direct

insertion probe.

- Ionization: The molecules were ionized using electron impact (EI) with an electron energy of 75 eV.
- Mass Analysis: The resulting positively charged fragments were accelerated and separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.
- Detection: An electron multiplier detector measured the intensity of each ion, and the data was processed by a computer to generate the mass spectrum. The instrument was set to scan a mass range appropriate for the compound, for example, from m/z 40 to 250.

Visualized Workflow

The following diagram illustrates the general experimental workflow for the spectroscopic characterization of **2-Chloro-5-(trifluoromethyl)pyridine**.

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